![molecular formula C14H14O3 B2608975 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 710991-30-3](/img/structure/B2608975.png)

2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

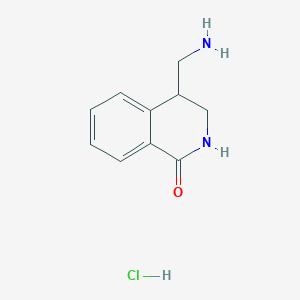

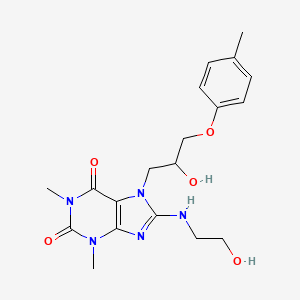

“2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a chemical compound with the CAS Number: 710991-30-3. It has a molecular weight of 230.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3. This code provides a specific string of characters that describes the molecular structure of the compound .Aplicaciones Científicas De Investigación

Fluorescence and Metal Interaction Properties

Research has demonstrated the fluorescence and metal interaction properties of derivatives of 2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. These compounds exhibit fluorescence enhancement in the presence of metals, suggesting potential applications in fluorescence probes and spectrofluorometry for analytical, environmental, and medicinal chemistry areas (Gülcan et al., 2022).

Cholinesterase Inhibitors for Alzheimer's Disease

A series of derivatives has been synthesized and evaluated for their potential as acetylcholinesterase and butyrylcholinesterase inhibitors, aiming at the treatment of Alzheimer's Disease. These compounds displayed comparable activity to existing drugs, highlighting their relevance in neurodegenerative disease research (Gulcan et al., 2014).

Selective Fluorescent Sensors for Metal Ions

Certain hydroxylated derivatives have been found to act as selective fluorescent sensors for Iron (III) ions, both under in vitro and ex vivo conditions. This property indicates their potential for developing new metal ion detection methodologies in various scientific and technological applications (Shukur et al., 2021).

Synthetic Methodologies and Chemical Properties

Significant efforts have been devoted to developing synthetic methodologies for constructing the benzo[c]chromen-6-one scaffold and exploring its chemical properties. These methodologies include microwave-assisted cyclization, palladium-catalyzed cross-coupling reactions, and radical cyclizations, providing efficient routes to these compounds and their analogues (Dao et al., 2018). Such studies are fundamental in expanding the applications of this compound class in medicinal chemistry and material science.

Biological Activities

Beyond cholinesterase inhibition, some derivatives have shown promising biological activities, including antimicrobial properties and potential as steroid sulfatase inhibitors. These findings suggest the compound's versatility in addressing various therapeutic areas (Demkowicz et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-hydroxy-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-8-6-13-11(7-12(8)15)9-4-2-3-5-10(9)14(16)17-13/h6-7,15H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMITZHHYGCBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C3=C(CCCC3)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2608895.png)

![2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2608901.png)

![1-(4-Methylpiperidin-1-yl)-2-((2-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2608907.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B2608910.png)

![N-[(5-butan-2-ylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2608915.png)